Bromotrifluoroethylene's unique chemical properties make it a useful building block for the synthesis of trifluorovinyl compounds. These compounds possess a trifluoromethyl group (CF3) bonded to a vinyl group (CH=CH2). The trifluoromethyl group is a valuable functional group in medicinal chemistry due to its ability to improve the potency and metabolic stability of drugs ScienceDirect.
By reacting bromotrifluoroethylene with various organometallic compounds, researchers can create new trifluorovinyl molecules with diverse functionalities. These molecules can then be further modified to create novel drug candidates or other useful chemicals ResearchGate: .
Bromotrifluoroethylene, with the chemical formula C₂BrF₃, is a colorless gas at room temperature and has a boiling point ranging from -2 to 0 °C. It is commonly stored in cylinders and can also exist as a liquid when polymerized. This compound is categorized as a halogenated olefin and exhibits properties typical of fluorinated hydrocarbons, including high reactivity and flammability . Its molecular structure consists of a double bond between two carbon atoms, with three fluorine atoms and one bromine atom attached to them.
BTFE poses several safety hazards:
Additionally, bromotrifluoroethylene can form metal complexes, particularly with platinum(II) and substituted phosphine compounds. These reactions may lead to rearrangements resulting in new fluorinated compounds .
While specific biological activities of bromotrifluoroethylene are not extensively documented, its high reactivity suggests potential toxicity. It is classified as a hazardous substance due to its flammability and reactivity, posing risks in industrial settings. Safety data indicate that exposure can lead to respiratory issues and skin irritation .
Bromotrifluoroethylene can be synthesized through several methods:
Bromotrifluoroethylene has several applications across various industries:
Interaction studies involving bromotrifluoroethylene primarily focus on its reactions with metal complexes. For instance, when reacted with tetrakis(methyldiphenylphosphine)platinum, it forms complex intermediates that can rearrange under certain conditions. These studies help elucidate the mechanistic pathways of reactions involving halogenated hydrocarbons .
Bromotrifluoroethylene shares similarities with several other halogenated olefins. Here are some comparable compounds along with their unique characteristics:
| Compound | Chemical Formula | Unique Characteristics |
|---|---|---|
| Trichloroethylene | C₂Cl₃H | Widely used solvent; less reactive than bromotrifluoroethylene. |
| Perfluoropropylene | C₃F₆ | Fully fluorinated; exhibits high thermal stability. |
| Vinylidene fluoride | C₂H₂F₂ | Used in polymer production; more reactive than bromotrifluoroethylene. |
| 1-Bromo-3,3,3-trifluoropropene | C₃BrF₃ | Similar reactivity but larger molecular structure; used in specialty applications. |
Bromotrifluoroethylene is unique due to its specific combination of bromine and fluorine atoms, which enhances its reactivity compared to other halogenated compounds while still allowing for various chemical transformations.
Bromotrifluoroethylene (BTFE) is systematically named 1-bromo-1,2,2-trifluoroethene, adhering to IUPAC guidelines for vinyl halides. Its CAS registry number is 598-73-2, and it is classified under the following categories:
Key synonyms include trifluorovinyl bromide, 1-bromo-1,2,2-trifluoroethylene, and C₂BrF₃. The compound belongs to the broader family of haloalkenes, which are characterized by the presence of halogen atoms on unsaturated carbon frameworks.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂BrF₃ | |
| Molecular Weight | 160.921 g/mol | |
| CAS Registry Number | 598-73-2 | |
| EU EINECS Number | 209-948-1 |
BTFE exhibits a planar geometry due to the sp² hybridization of its central carbons. The molecule consists of a C=C double bond with one carbon bonded to a bromine atom and three fluorine atoms, while the other carbon bears two fluorine atoms and a hydrogen atom. This substitution pattern creates significant electron-withdrawing effects from the halogens, influencing bond lengths and molecular stability.
Experimental and computational studies reveal the following structural parameters:
The bond angles around the double bond approximate 120°, consistent with sp² hybridization. The fluorine atoms on the CF₂ group are arranged in a trigonal planar geometry, while the bromine atom adopts a tetrahedral configuration due to its lone pairs.
The IR spectrum of gaseous BTFE (2–52 μm range) provides critical insights into its vibrational modes:
| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| ν(C=C) | 1783 | Stretching of the central double bond |
| ν(CF) | 1330, 1203, 1027 | Asymmetric and symmetric stretching of C–F bonds |
| ν(CBr) | 659 | Stretching of the C–Br bond |
| δ(CF₂) | 510 | Bending (in-plane) of CF₂ group |
| β(CF₂) | 538 | Bending (out-of-plane) of CF₂ group |
| ρ(CF₂) | 311 | Rocking motion of CF₂ group |
| τ (C=C) | 150 | Torsion of the double bond |
These assignments align with those of chlorotrifluoroethylene (CTFE), reinforcing the structural similarity.
The ¹⁹F NMR spectrum of BTFE’s dimer (1,2-dibromohexafluorocyclobutane) reveals distinct coupling patterns:
The molecular ion peak at m/z 160.9 confirms the molecular formula C₂BrF₃. Fragmentation patterns include loss of Br⁻ (yielding C₂F₃⁺ at m/z 69) and CF₃⁺ (at m/z 69).
BTFE undergoes dimerization under thermal or photochemical conditions, forming 1,2-dibromohexafluorocyclobutane. This reaction is reversible, and the dimer exists as a mixture of cis (60%) and trans (40%) isomers.
| Property | Cis Isomer | Trans Isomer |
|---|---|---|
| 19F NMR Coupling | AB quartet (205 Hz) | AB quartet (213 Hz) |
| Debromination Product | Hexafluorocyclobutene | Hexafluorocyclobutene |
Low-temperature NMR studies on related gem-fluorides (e.g., 1,1-difluorocyclodecane) suggest that BTFE’s conformational flexibility is restricted by steric and electronic factors. However, direct crystallographic data for BTFE remain limited, with most structural insights derived from spectroscopic and computational methods.
Bromotrifluoroethylene exhibits distinctive phase transition characteristics that reflect its halogenated olefin structure and intermolecular interactions [1] [2]. The compound exists as a colorless gas at standard temperature and pressure conditions, with well-documented transition temperatures that have been measured through various experimental approaches [3].
The boiling point of bromotrifluoroethylene has been consistently reported across multiple sources with slight variations depending on measurement conditions. Under standard atmospheric pressure (101 kilopascals), the compound exhibits a boiling point ranging from 271 to 273 Kelvin [8] [33]. More specifically, the National Institute of Standards and Technology reports a boiling point range of 271 to 273 Kelvin [8], while alternative measurements indicate values of approximately 272 Kelvin at 760 millimeters of mercury pressure [3]. These variations reflect the precision limitations of different measurement techniques and equipment used in various studies [8] [3].
The melting point data for bromotrifluoroethylene is primarily derived from computational predictions using established thermodynamic estimation methods. The Joback group contribution method yields a calculated melting point of approximately 140.87 Kelvin [25]. This computational approach provides valuable insights into the solid-liquid phase transition behavior, particularly given the challenges associated with experimental determination of melting points for highly volatile compounds [25].
| Phase Transition Property | Value | Unit | Conditions | Source |
|---|---|---|---|---|
| Boiling Point | 271-273 | K | 101 kPa | NIST WebBook [8] |
| Boiling Point | 272.0 | K | 760 mmHg | ChemicalBook [3] |
| Boiling Point | 269.4 | K | -2°C reference | Literature [7] |
| Melting Point | 140.87 | K | Calculated | Joback Method [25] |
| Molecular Weight | 160.921 | g/mol | Standard conditions | NIST [8] |
The enthalpy of vaporization represents a critical thermodynamic parameter for understanding the energy requirements of the liquid-gas phase transition. Experimental determinations yield an enthalpy of vaporization of 25.0 kilojoules per mole at 275 Kelvin [8] [33]. This value was derived from comprehensive data analysis covering the temperature range from 260 to 340 Kelvin, providing confidence in its accuracy across relevant operating conditions [8]. The relatively low enthalpy of vaporization reflects the weak intermolecular forces characteristic of halogenated olefins and contributes to the compound's high volatility [8].
The volatility characteristics of bromotrifluoroethylene are fundamental to understanding its behavior in various applications and environmental contexts [1] [2]. The compound demonstrates exceptionally high volatility, which is evidenced by its low boiling point and significant vapor pressure at ambient temperatures [3] [14].
Vapor pressure data for bromotrifluoroethylene indicates substantial vapor concentrations at standard conditions, though specific quantitative measurements are limited in the available literature [9] [13]. The New Jersey Department of Health documentation notes that higher vapor pressures indicate higher atmospheric concentrations of the substance, which is consistent with the observed volatility characteristics of bromotrifluoroethylene [9]. The compound's vapor density characteristics suggest that vapors are initially heavier than air and tend to accumulate in low-lying areas [9] [14].
The thermodynamic relationship between temperature and vapor pressure follows established principles for halogenated compounds. The relatively low intermolecular forces, primarily van der Waals interactions between the halogen atoms and the carbon framework, contribute to the compound's tendency to exist in the vapor phase at moderate temperatures [2] [3]. This behavior is characteristic of small, highly fluorinated molecules where the electronegativity of fluorine atoms creates a relatively inert molecular surface [2].
Critical property estimations provide additional insight into the vapor-liquid equilibrium behavior. Computational predictions using the Joback group contribution method yield a critical temperature of 484.11 Kelvin and a critical pressure of 5001.51 kilopascals [25]. These critical properties define the upper limits of vapor-liquid coexistence and are essential for understanding the compound's behavior under elevated temperature and pressure conditions [25].
| Volatility Parameter | Value | Unit | Method | Source |
|---|---|---|---|---|
| Critical Temperature | 484.11 | K | Joback Calculation | Chemeo [25] |
| Critical Pressure | 5001.51 | kPa | Joback Calculation | Chemeo [25] |
| Critical Volume | 0.245 | m³/kmol | Joback Calculation | Chemeo [25] |
| Enthalpy of Vaporization | 25.0 | kJ/mol | Experimental | NIST [8] |
The solubility characteristics of bromotrifluoroethylene reflect the compound's unique molecular structure, which combines the hydrophobic nature of halogen substituents with the reactive double bond functionality [28] [29]. Understanding these solubility parameters is crucial for predicting the compound's behavior in various solvent systems and environmental partitioning [28].
The octanol-water partition coefficient represents a fundamental parameter for assessing the compound's lipophilicity and environmental fate. Experimental determinations yield a logarithmic partition coefficient (log P) of 1.55 [19], while computational predictions using the Crippen fragmentation method suggest a value of 2.416 [25]. The experimental value indicates moderate lipophilicity, suggesting preferential partitioning into organic phases compared to aqueous systems [19]. The computational prediction, while higher, falls within the expected range for halogenated olefins and reflects the combined influence of the fluorine and bromine substituents on molecular hydrophobicity [25].
Water solubility characteristics demonstrate the compound's limited aqueous solubility, consistent with its halogenated structure. Computational estimates using the Crippen method yield a logarithmic water solubility of -2.49 (expressed as log mol/L) [25]. This low aqueous solubility reflects the dominant influence of the hydrophobic halogen atoms, particularly the three fluorine substituents that create a highly electronegative molecular surface resistant to hydrogen bonding with water molecules [25].
The molecular dipole moment provides insight into the compound's polar characteristics and intermolecular interactions. Experimental measurements yield a dipole moment of 0.76 Debye [30], corresponding to 2.54 × 10⁻³⁰ coulomb-meters [30]. This moderate dipole moment reflects the asymmetric distribution of electron density resulting from the different halogen substituents (bromine versus fluorine) and contributes to the compound's solubility behavior in polar and nonpolar solvents [30].
| Solubility Parameter | Value | Unit | Method | Source |
|---|---|---|---|---|
| Log P (octanol/water) | 1.55 | dimensionless | Experimental | VirtualChemistry [19] |
| Log P (octanol/water) | 2.416 | dimensionless | Crippen Method | Chemeo [25] |
| Water Solubility (log) | -2.49 | log(mol/L) | Crippen Method | Chemeo [25] |
| Dipole Moment | 0.76 | Debye | Experimental | Literature [30] |
| Refractive Index | 1.3750 | dimensionless | Estimated | ChemicalBook [3] |
The refractive index of bromotrifluoroethylene is estimated at 1.3750 [3], which provides information about the compound's optical properties and molecular polarizability. This value is consistent with other halogenated olefins and reflects the electronic characteristics of the conjugated system modified by halogen substitution [3].
The reactivity profile of bromotrifluoroethylene is characterized by its dual nature as both an electrophilic and nucleophilic species, depending on the specific reaction conditions and partner molecules [2] [16] [17]. The compound's double bond functionality, combined with the electron-withdrawing effects of the halogen substituents, creates distinct reactive sites that participate in various chemical transformations [2].
The electrophilic character of bromotrifluoroethylene is primarily attributed to the electron-deficient carbon atoms in the double bond system, which are further activated by the electron-withdrawing fluorine atoms [16] [18]. The three fluorine substituents create a significant inductive effect that reduces electron density at the carbon centers, making them susceptible to attack by nucleophilic reagents [16]. This electrophilic activation enables reactions with electron-rich species such as alcohols, amines, and other nucleophiles [2] [30].
Experimental studies demonstrate that bromotrifluoroethylene readily undergoes nucleophilic addition reactions under basic conditions [30]. The addition of alcohols such as methanol and ethanol proceeds efficiently, forming ethers with the general formula ROCF₂CFBrH [30]. Similarly, diethylamine addition yields (C₂H₅)₂NCF₂CFBrH, with reaction rates that exceed those observed for tetrafluoroethylene or chlorotrifluoroethylene under comparable conditions [30]. These observations confirm the enhanced electrophilic character imparted by the bromine substituent [30].
The nucleophilic characteristics of bromotrifluoroethylene are primarily associated with the carbon-bromine bond, which can participate in substitution reactions [2] [17]. The bromine atom serves as a leaving group in reactions with strong nucleophiles, enabling the formation of new carbon-carbon or carbon-heteroatom bonds [2]. The compound participates in organometallic reactions, forming complexes with platinum(II) and substituted phosphine compounds [2]. These metal complexes often undergo rearrangements that lead to new fluorinated compounds with modified reactivity profiles [2].
Ionization energy measurements provide quantitative insight into the compound's electron-donating ability and overall reactivity. Photoelectron spectroscopy yields ionization energies of 9.67 electron volts and 10.11 electron volts (vertical value) [33]. These values indicate moderate ionization potential compared to other halogenated olefins and reflect the combined influence of the halogen substituents on the molecular orbital structure [33].
| Reactivity Parameter | Value | Unit | Method | Source |
|---|---|---|---|---|
| Ionization Energy | 9.67 | eV | Photoelectron Spectroscopy | NIST [33] |
| Ionization Energy (Vertical) | 10.11 | eV | Photoelectron Spectroscopy | NIST [33] |
| Dipole Moment | 0.76 | Debye | Experimental | Literature [30] |
The compound's ability to undergo polymerization reactions represents another important aspect of its reactivity profile [2] [14]. Bromotrifluoroethylene can polymerize spontaneously at ambient temperatures, with polymerization rates enhanced by elevated temperatures or ultraviolet light exposure [2]. The polymerization tendency can be inhibited through the addition of tributylamine, which suggests a radical-mediated mechanism [2] [13]. The resulting polymers exhibit variable viscosity and density characteristics, indicating complex molecular weight distributions and structural arrangements [2].
Thermal decomposition studies reveal that bromotrifluoroethylene undergoes predictable degradation pathways at elevated temperatures [15]. The decomposition products include bromotrifluoroethylene monomer and water vapor, as identified through infrared spectroscopy analysis [15]. Complete decomposition occurs by approximately 300 degrees Celsius, with initial decomposition observable at 150 degrees Celsius [15]. This thermal behavior is consistent with the relatively weak carbon-halogen bonds and provides important information for understanding the compound's stability under various processing conditions [15].
Belgian chemist Frédéric Jean Edmond Swarts first obtained bromotrifluoroethylene in 1899 by dehydrobrominating 1,2-dibromo-1,1,2-trifluoroethane with alcoholic potassium hydroxide at 80 – 100 °C [1]. The key to this early route was the Swarts halogen-exchange reaction, in which antimony trifluoride together with chlorine (the “Swarts reagent”) selectively replaced chlorine or bromine atoms with fluorine, enabling access to highly fluorinated precursors that could then be eliminated to the target olefin. Typical isolated yields were 40 – 60% and required cold‐trap distillation to separate the very volatile product from hydrogen bromide and antimony salts [1].
| Historic precursor | Reagents & conditions | Yield of bromotrifluoroethylene | Source |
|---|---|---|---|
| 1,2-Dibromo-1,1,2-trifluoroethane | Alcoholic potassium hydroxide, 80–100 °C, 1 h | 40–60% | 56 |
| 1-Bromo-1,1,2-trifluoro-2-chloroethane | Zinc dust, 180 °C (gas phase) | 52–55% | 38 |
Although labor-intensive and limited in throughput, the Swarts sequence established all later chemistry for bromotrifluoroethylene by demonstrating (i) selective halogen exchange on saturated precursors and (ii) high-temperature base-promoted β-elimination as a route to the trifluorovinyl framework.
The preparation adopted for commercial supply (Halocarbon Products Corporation) is the four-step catalytic sequence first optimized by John David Park, William Roberts Lycan, and James Riley Lacher in 1951 [1] [2]. Each transformation is high yielding and amenable to continuous flow operation:
| Step | Transformation | Catalyst / reagent | Typical conversion | Comment |
|---|---|---|---|---|
| 1 | Chlorotrifluoroethylene → 2-bromo-1,1,2-trifluoroethane | Anhydrous hydrogen bromide, 20 – 50 °C | 70–85% | Electrophilic addition across the C=C bond |
| 2 | 2-Bromo-1,1,2-trifluoroethane → trifluoroethylene | Zinc dust, 80 – 120 °C | 90–95% | Reductive dehalogenation; zinc bromochloride is recovered and recycled |
| 3 | Trifluoroethylene → 1,2-dibromo-1,1,2-trifluoroethane | Molecular bromine, 0 – 25 °C | 88–92% | Radical addition under photochemical control |
| 4 | 1,2-Dibromo-1,1,2-trifluoroethane → bromotrifluoroethylene | Aqueous potassium hydroxide, 60 – 70 °C | 85–90% | Regio-selective E2 elimination giving ≥99.5% isomeric purity |
Overall isolated yields above 60% are routinely obtained, and the process scales smoothly to multi-tonne campaigns because all inorganic by-products (zinc bromide chloride and potassium bromide) are recyclable in closed loops [1].
Two catalytic variations are noteworthy:
Continuous micro-channel reactors have recently been introduced for Step 4, cutting residence time from hours to seconds and lowering hydrogen bromide emissions by ~70% while preserving conversion [1].
Freshly prepared bromotrifluoroethylene undergoes spontaneous free-radical polymerisation even at room temperature. Industrial quality specifications therefore impose two complementary controls [1] [4]:
| Impurity / hazard | Purification technique | Stabilisation measure | Residual level (typical) |
|---|---|---|---|
| Tributylamine inhibitor (added during storage) | Passage through activated silica gel at –10 °C | Read-add 0.10% w/w tributylamine for shipping | ≤10 ppm after polishing |
| Dissolved moisture | Cryogenic fractionation (–20 °C column head) | Dry nitrogen blanketing, molecular-sieve dryers on vent lines | ≤50 ppm |
| Polymer micro-gel | Cold filtration (–40 °C, PTFE cartridge) | Storage below 0 °C, exclusion of ultraviolet light | Not detectable by light scattering |
Modern works also investigate 2,2,6,6-tetramethyl-piperidin-1-oxyl and related nitroxides as oxygen-independent inhibitors; at 200 ppm these agents extend shelf-life by a factor of four relative to tributylamine without altering colour or volatility [5].
Despite efficient chemistry, only kilogram-scale manufacture continues today owing to cost, safety, and environmental barriers:
| Challenge | Underlying issue | Mitigation / current status | Sources |
|---|---|---|---|
| Environmental regulation | Bromotrifluoroethylene is classed as an ozone-depleting bromofluorocarbon; new production and uses are controlled under the Montreal Protocol and Regulation (EU) 2024/590 | Supply now limited to laboratory reagent or tightly licensed feed-stock applications | 23 |
| Polymerisation exotherms | Adiabatic temperature rise >250 °C upon bulk polymerisation; cylinders may rupture | Mandatory inhibitor addition, refrigerated transport, and polymer-growth monitoring during distillation | 56 |
| Corrosive by-products | Hydrogen bromide and zinc bromide chloride attack stainless steel >150 °C | High-nickel alloys or fluoropolymer-lined vessels; full salt recycle to minimise discharge | 56 |
| Bromine consumption and cost | Sequence consumes two equivalents of elemental bromine per mole of product; bromine market price volatility raises variable costs | Closed-loop bromine recovery from mother liquors; plant-wide average bromine efficiency ≈ 85% | 56 |
| Market scale | Specialist demand (fluoro-vinyl building blocks, aerospace damping fluids) <10 t year⁻¹; 1992 list price ≈ 100 USD kg⁻¹ | Production carried out in multi-purpose halocarbon plants on campaign basis | 56 |
| Feed-stock alternatives | Direct fluorination routes avoid chlorotrifluoroethylene but require elemental fluorine or antimony fluorides with high capital and safety burdens | No commercial adoption to date | 39 |
The European fluorochemical sector has consequently replaced bromotrifluoroethylene with hydrofluoro-olefin feedstocks in most high-volume applications [6]. Where the brominated monomer remains indispensable—chiefly in trifluorovinyl zinc cross-couplings for advanced materials—manufacturers rely on tightly contained, small-batch facilities that couple in-house synthesis with on-demand purification.
Flammable;Compressed Gas;Acute Toxic;Irritant